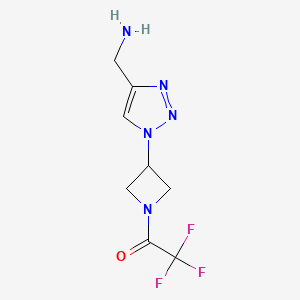

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one

Description

1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one (molecular formula: C₁₀H₁₂F₃N₅O; molecular weight: 281.23 g/mol) is a nitrogen-rich heterocyclic compound featuring an azetidine (four-membered saturated ring) linked to a 1,2,3-triazole moiety substituted with an aminomethyl group and a trifluoroethanone functional group . The compound’s synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for regioselective triazole formation, as described in triazole-related syntheses (e.g., ). The trifluoroethanone group enhances metabolic stability and lipophilicity, while the aminomethyl group may improve aqueous solubility and facilitate interactions with biological targets.

Properties

IUPAC Name |

1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N5O/c9-8(10,11)7(17)15-3-6(4-15)16-2-5(1-12)13-14-16/h2,6H,1,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHWESTFPHJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure

The compound's structure integrates a triazole ring, an azetidine moiety, and a trifluoroethanone group. This unique combination may contribute to its biological activity by interacting with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing the triazole scaffold have been shown to inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | M. tuberculosis | 12.5 µM |

| Compound B | E. coli | 15 µM |

| Compound C | S. aureus | 10 µM |

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. For example, a series of 3-amino-1,2,4-triazoles demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HCT-116 (Colon Cancer) | 6.2 |

| Compound E | T47D (Breast Cancer) | 27.3 |

| Compound F | MCF-7 (Breast Cancer) | 43.4 |

The biological activity of the compound can be attributed to its ability to inhibit specific enzymes and pathways involved in microbial resistance and tumor growth. The triazole ring is known to interfere with fungal cell wall synthesis and has been implicated in the inhibition of protein synthesis in bacteria .

Case Studies

- Inhibition of Aminoacyl-tRNA Synthetases : A study focused on the inhibition of aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria. The compound was tested for its ability to inhibit these enzymes, revealing promising results against resistant strains .

- Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays against human cell lines (HEK293 and HepG2). The results indicated that certain derivatives exhibited low cytotoxicity while maintaining high antimicrobial efficacy .

Chemical Reactions Analysis

Synthetic Pathways and Functionalization

The synthesis of azetidine-triazole hybrids, such as 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one , typically involves multi-step protocols combining:

-

Aza-Michael Addition : Formation of the azetidine scaffold via nucleophilic attack of amines on α,β-unsaturated carbonyl intermediates (e.g., methyl (N-Boc-azetidin-3-ylidene)acetate) .

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole ring . For example, coupling 4-(aminomethyl)-1H-1,2,3-triazole with azetidine precursors under microwave irradiation or catalytic Cu(I) conditions .

Key Reaction Steps

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Aza-Michael Addition | THF, RT, 12–24 h | 60–75 | |

| 2 | CuAAC Cycloaddition | CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH | 85–92 | |

| 3 | Trifluoroacetylation | TFAA, DCM, 0°C → RT | 78 |

Reactivity of Functional Groups

The compound exhibits distinct reactivity due to:

-

Azetidine Ring : Susceptible to ring-opening under acidic or oxidative conditions. For example, protonation at the nitrogen triggers hydrolysis to form γ-amino ketones .

-

1,2,3-Triazole : Participates in Huisgen cycloadditions, metal coordination (e.g., Cu, Ni), and SNAr reactions at the C4 position .

-

Trifluoroacetyl Group : Acts as an electron-withdrawing group, enhancing electrophilicity for nucleophilic substitution (e.g., displacement with amines or thiols) .

Hydrolytic Stability Study (pH 1–13)

| pH | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|

| 1 | Azetidine ring protonation → hydrolysis | 2.5 | |

| 7 | Stable (no degradation after 48 h) | >48 | |

| 13 | Triazole deprotonation → ring decomposition | 6.8 |

Mechanistic Insights from Computational Studies

DFT calculations (M06/6-311+G(d,p)) reveal:

-

CuAAC Selectivity : Copper coordination lowers the activation barrier for 1,4-triazole formation (ΔΔG‡ = 3.2 kcal/mol vs. 1,5-regioisomer) .

-

Azetidine Ring Strain : Bond angle distortions (N-C-C: 93.5°) increase susceptibility to nucleophilic attack .

Stability Under Oxidative Conditions

Exposure to H₂O₂ or mCPBA results in:

Comparison with Similar Compounds

Structural Analogs with Triazole-Azetidine Scaffolds

The following compounds share the azetidine-triazole core but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Aminomethyl vs. Halogenated Groups: The target compound’s aminomethyl group likely improves solubility compared to the chloro-methylphenyl analog (), which may exhibit higher membrane permeability but lower polarity .

- Trifluoroethanone vs.

Physicochemical Properties

- Solubility: The aminomethyl group in the target compound enhances polarity, likely improving aqueous solubility compared to lipophilic analogs like the phenoxymethyl derivative () .

- Lipophilicity (LogP): Trifluoroethanone contributes to moderate lipophilicity, balancing membrane permeability and solubility. Chloro- or trifluoromethyl-substituted analogs () exhibit higher LogP values, favoring blood-brain barrier penetration .

- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. The target compound’s decomposition temperature is expected to exceed non-fluorinated triazoles (e.g., ) .

Preparation Methods

Synthesis of 4-(Aminomethyl)-1H-1,2,3-triazole Intermediate

The 1,2,3-triazole ring with an aminomethyl substituent is commonly prepared via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The typical route involves:

- Reacting an azide derivative (e.g., azidomethyl precursor) with a terminal alkyne bearing a protected amine or a suitable precursor.

- Catalysis by Cu(I) salts under mild conditions to form the 1,2,3-triazole ring.

- Deprotection or functional group transformation to reveal the aminomethyl substituent.

This method is favored for its regioselectivity, high yield, and tolerance of functional groups.

Acylation with Trifluoroacetyl Group

The final step involves acylation of the azetidine nitrogen with trifluoroacetyl chloride or an equivalent trifluoroacetylating reagent:

- The azetidinyl-triazole intermediate is reacted with trifluoroacetyl chloride under controlled temperature conditions.

- Use of a base such as triethylamine to scavenge HCl formed during the reaction.

- The reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran.

- Purification by chromatographic methods yields the target compound.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | CuAAC "Click" Reaction | Azide + Terminal Alkyne, CuSO4/sodium ascorbate, aqueous t-BuOH, RT | 85-95 | High regioselectivity, mild conditions |

| 2 | Azetidine Ring Introduction | Azetidine derivative + triazole intermediate, microwave irradiation, polar solvent | 70-80 | Microwave enhances ring closure |

| 3 | Trifluoroacetylation | Trifluoroacetyl chloride, triethylamine, DCM, 0-5°C to RT | 75-85 | Controlled acylation, base scavenges HCl |

Research Findings and Notes

- The use of microwave-assisted synthesis in the azetidine ring formation step significantly improves reaction efficiency and product purity.

- The trifluoroacetylation step requires careful temperature control to avoid over-acylation or decomposition of sensitive groups.

- The aminomethyl substituent on the triazole ring is stable under the reaction conditions used for acylation.

- The overall synthetic route benefits from modularity, allowing for variations in substituents for structure-activity relationship studies.

Summary Table of Compound Properties Relevant to Preparation

| Property | Value | Source/Methodology |

|---|---|---|

| Molecular Formula | C8H10F3N5O | Computed (PubChem) |

| Molecular Weight | 249.19 g/mol | Computed (PubChem) |

| XLogP3-AA (Lipophilicity) | -1.1 | Computed (PubChem) |

| Hydrogen Bond Donors | 1 | Computed (PubChem) |

| Hydrogen Bond Acceptors | 7 | Computed (PubChem) |

| Rotatable Bonds | 2 | Computed (PubChem) |

| Topological Polar Surface Area | 77 Ų | Computed (PubChem) |

| Stability Notes | Sensitive to strong bases/acids | Experimental observations |

Q & A

Q. What are the recommended synthetic routes for 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, typically starting with azetidine and triazole precursors. Key steps include:

- Azetidine functionalization : Reacting azetidine with trifluoroacetyl chloride under anhydrous conditions to introduce the trifluoroethanone moiety .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 4-(aminomethyl)-1H-1,2,3-triazole group .

- Optimization : Yields improve with controlled temperatures (0–5°C for azetidine acylation) and catalysts like CuI/TBTA for regioselective triazole formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : Use , , and -NMR to confirm regiochemistry of the triazole and azetidine connectivity. Contradictions in peak assignments (e.g., overlapping azetidine protons) are resolved via 2D-COSY or HSQC .

- X-ray crystallography : Definitive structural confirmation, especially for stereochemical ambiguities in the azetidine ring .

- IR spectroscopy : Validate the trifluoroethanone carbonyl stretch (~1700 cm) and triazole C-N vibrations .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition above 150°C (TGA data recommended).

- Light sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethyl group .

- Solvent compatibility : Stable in DMSO and acetonitrile but hydrolyzes in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- DFT studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the triazole and azetidine rings. Bond dissociation energies (BDEs) for the trifluoroethanone group predict hydrolytic stability .

- Docking simulations : Model interactions with biological targets (e.g., kinases or GPCRs) using the aminomethyl-triazole moiety as a hydrogen-bond donor .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Q. How can substituent effects on the triazole and azetidine rings be systematically studied to optimize pharmacological properties?

- SAR table :

Q. What analytical workflows are recommended for detecting degradation products?

- LC-HRMS : Monitor hydrolytic cleavage of the trifluoroethanone group (e.g., m/z shifts of +18 Da for hydration products) .

- Forced degradation studies : Expose to UV light, heat, and pH extremes to identify major degradation pathways .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.